molecular formula C18H16Cl2N2O2 B2745267 Piperazine-1,4-diylbis((4-chlorophenyl)methanone) CAS No. 107785-63-7

Piperazine-1,4-diylbis((4-chlorophenyl)methanone)

Cat. No. B2745267
CAS RN: 107785-63-7
M. Wt: 363.24
InChI Key: UXYNNMHHFGAVAK-UHFFFAOYSA-N
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Description

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is an organic compound with the formula C18H16Cl2N2O2 . It is typically available in solid form .


Molecular Structure Analysis

The molecular structure of Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is represented by the SMILES notation: Clc1ccc(cc1)C(=O)N2CCN(CC2)C(=O)c3ccc(Cl)cc3 . This indicates the presence of two chlorophenyl groups attached to a piperazine ring via methanone linkages .


Chemical Reactions Analysis

While specific chemical reactions involving Piperazine-1,4-diylbis((4-chlorophenyl)methanone) are not mentioned in the sources retrieved, piperazine derivatives have been studied for their anti-allergic activities .


Physical And Chemical Properties Analysis

Piperazine-1,4-diylbis((4-chlorophenyl)methanone) is a solid at room temperature . It has a molecular weight of 363.24 .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

[4-(4-chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYNNMHHFGAVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-1,4-diylbis((4-chlorophenyl)methanone)

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